![molecular formula C21H21ClN6O3 B2415863 4-{[1-(2-クロロフェニル)-5-ピリジン-2-イル-1H-1,2,3-トリアゾール-4-イル]カルボニル}ピペラジン-1-カルボン酸エチル CAS No. 1396764-75-2](/img/structure/B2415863.png)
4-{[1-(2-クロロフェニル)-5-ピリジン-2-イル-1H-1,2,3-トリアゾール-4-イル]カルボニル}ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a notable structure that contains multiple functional groups. It possesses promising properties that are of interest in various scientific fields, including chemistry, biology, and pharmacology.
科学的研究の応用
Chemistry
Catalysis: : The compound is studied for its potential role as a ligand in catalytic processes, especially in transition metal-catalyzed reactions.
Biology
Enzyme Inhibition: : Research explores its use as an inhibitor of specific enzymes, which could have therapeutic implications.
Medicine
Drug Development: : Investigations focus on its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry
Materials Science: : Utilized in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis begins with the preparation of the piperazine core, which involves reacting piperazine with ethyl chloroformate under controlled temperature conditions.
Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving 2-chlorophenylhydrazine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst.
Final Coupling: : The triazole derivative is then coupled with the piperazine intermediate using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Scalable Process: : Industrial production typically involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline the process.
Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization are standard techniques used to purify the compound on an industrial scale.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the triazole ring or the piperazine moiety.
Reduction: : Reduction reactions can modify the chlorophenyl group, converting it to various derivatives.
Substitution: : The aromatic rings are prone to electrophilic aromatic substitution, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: : Friedel-Crafts catalysts like aluminum chloride (AlCl3) can facilitate substitution reactions.
Major Products Formed
Depending on the specific reaction, products may include hydroxylated derivatives, amines, or substituted aromatic compounds.
作用機序
Molecular Targets: : The compound interacts with specific proteins or enzymes within biological systems. For example, it may bind to the active site of an enzyme, inhibiting its activity.
Pathways Involved: : By targeting these proteins, the compound can modulate various biochemical pathways, leading to effects such as reduced inflammation or altered cell proliferation.
類似化合物との比較
Unique Features: : This compound's unique structure, combining the triazole, chlorophenyl, and piperazine moieties, distinguishes it from others.
List of Similar Compounds
Ethyl 4-({[1-(4-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
Ethyl 4-({[1-(2-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
Ethyl 4-({[1-(2-bromophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
This compound's diverse applications and unique properties make it a fascinating subject for ongoing research.
特性
IUPAC Name |
ethyl 4-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3/c1-2-31-21(30)27-13-11-26(12-14-27)20(29)18-19(16-8-5-6-10-23-16)28(25-24-18)17-9-4-3-7-15(17)22/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPMPNQTQSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
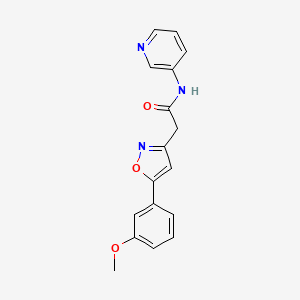
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
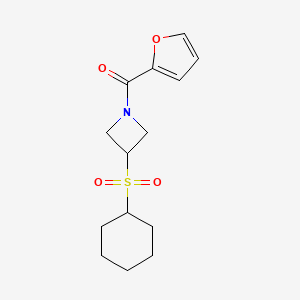

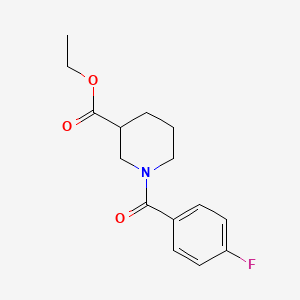
![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)
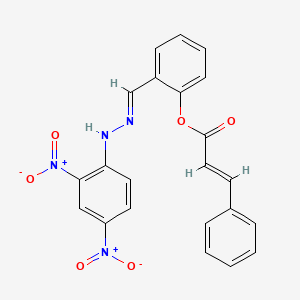
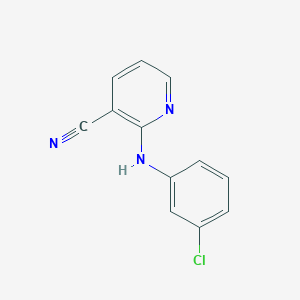
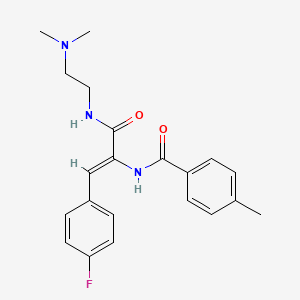
![N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B2415796.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
